molecular formula C9H11ClFNO B566796 3-(3-Fluorophenoxy)azetidine hydrochloride CAS No. 1236861-75-8

3-(3-Fluorophenoxy)azetidine hydrochloride

Cat. No. B566796
M. Wt: 203.641
InChI Key: QJEPGMVEGMNWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Fluorophenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1236861-75-8 . It has a molecular weight of 203.64 and its IUPAC name is 3-(3-fluorophenoxy)azetidine hydrochloride . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “3-(3-Fluorophenoxy)azetidine hydrochloride” is 1S/C9H10FNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(3-Fluorophenoxy)azetidine hydrochloride” is a powder at room temperature . It has a melting point of 104-106 degrees Celsius .

Scientific Research Applications

Azetidine Synthesis and Derivatization

Azetidines, including 3-(3-Fluorophenoxy)azetidine hydrochloride, are valuable motifs that readily access underexplored chemical space for drug discovery. The synthesis of 3,3-Diarylazetidines, for example, can be achieved in high yield from N-Cbz azetidinols in a calcium(II)-catalyzed Friedel-Crafts alkylation of (hetero)aromatics and phenols. This process, including complex phenols such as β-estradiol, highlights the versatility of azetidines for derivatization into drug-like compounds through modifications at the azetidine nitrogen and the aromatic groups. The N-Cbz group is crucial for this reactivity, providing stabilization of an intermediate carbocation on the four-membered ring (Denis et al., 2018).

Antioxidant Activity

Additionally, azetidines derived from phenyl urea derivatives, including Schiff bases and azetidines, have been characterized and evaluated for their in-vitro antioxidant potentials. This research underscores the medicinal and chemical significance of azetidines, demonstrating their moderate to significant antioxidant effects compared to ascorbic acid, thus providing a foundation for further exploration into their potential as medicinal agents (Nagavolu et al., 2017).

Fluorocyclization for Heterocycle Construction

The first example of applying the fluorocyclization strategy to construct four-membered heterocycles, including oxetanes and azetidines, has been realized. This method showcases the role of electron-donating groups in polarizing the C═C double bond and facilitating the cyclization process, verified by both DFT and experimental studies. Such advancements in synthetic methodologies expand the toolbox for creating functionally rich and structurally diverse azetidines and their fluorinated derivatives, including 3-(3-Fluorophenoxy)azetidine hydrochloride (Zhang et al., 2021).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(3-fluorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEPGMVEGMNWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenoxy)azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.